2,4-Dimethoxybenzyl isocyanate
Overview
Description
2,4-Dimethoxybenzyl isocyanate is an organic compound with the molecular formula (H₃CO)₂C₆H₃CH₂NCO. It is characterized by the presence of an isocyanate functional group (−N=C=O) attached to a benzyl ring substituted with two methoxy groups at the 2 and 4 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxybenzyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dimethoxybenzylamine with phosgene (COCl₂) to form the isocyanate. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired isocyanate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosgene due to its efficiency in forming isocyanates. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride have been explored to improve safety .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxybenzyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form 2,4-dimethoxybenzylamine and carbon dioxide.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring mild heating.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
2,4-Dimethoxybenzyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles.
Mechanism of Action
The mechanism of action of 2,4-dimethoxybenzyl isocyanate involves its reactivity as an electrophile. The isocyanate group (−N=C=O) reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
Comparison with Similar Compounds
- 2,4-Dimethoxyphenyl isocyanate
- 4-Methoxybenzyl isocyanate
- Benzyl isocyanate
- 3,5-Dimethoxyphenyl isocyanate
Comparison: 2,4-Dimethoxybenzyl isocyanate is unique due to the presence of two methoxy groups on the benzyl ring, which can influence its reactivity and solubility compared to other isocyanates. For example, 2,4-dimethoxyphenyl isocyanate lacks the benzyl group, which can affect its steric and electronic properties .
Properties
IUPAC Name |
1-(isocyanatomethyl)-2,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWLDXVEAXTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN=C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460140 | |
Record name | 2,4-DIMETHOXYBENZYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93489-13-5 | |
Record name | 1-(Isocyanatomethyl)-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93489-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-DIMETHOXYBENZYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(isocyanatomethyl)-2,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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